2-bromo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide 2-bromo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034563-60-3
VCID: VC4774497
InChI: InChI=1S/C15H12BrN5O/c16-14-6-2-1-5-13(14)15(22)18-8-11-10-21(20-19-11)12-4-3-7-17-9-12/h1-7,9-10H,8H2,(H,18,22)
SMILES: C1=CC=C(C(=C1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3)Br
Molecular Formula: C15H12BrN5O
Molecular Weight: 358.199

2-bromo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

CAS No.: 2034563-60-3

Cat. No.: VC4774497

Molecular Formula: C15H12BrN5O

Molecular Weight: 358.199

* For research use only. Not for human or veterinary use.

2-bromo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide - 2034563-60-3

Specification

CAS No. 2034563-60-3
Molecular Formula C15H12BrN5O
Molecular Weight 358.199
IUPAC Name 2-bromo-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide
Standard InChI InChI=1S/C15H12BrN5O/c16-14-6-2-1-5-13(14)15(22)18-8-11-10-21(20-19-11)12-4-3-7-17-9-12/h1-7,9-10H,8H2,(H,18,22)
Standard InChI Key TVWLZNLIEOXKNH-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-bromo-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide, reflects its three primary components:

  • A brominated benzamide backbone (2-bromobenzamide).

  • A 1,2,3-triazole ring linked to the benzamide via a methylene bridge.

  • A pyridin-3-yl group attached to the triazole’s N1 position .

The molecular formula is C₁₅H₁₂BrN₅O, with a molecular weight of 358.19 g/mol. Its canonical SMILES string, C1=CC=C(C(=C1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3)Br, encodes the spatial arrangement of atoms .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight358.19 g/mol
IUPAC Name2-bromo-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide
SMILESC1=CC=C(C(=C1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3)Br
XLogP3 (Partition Coefficient)2.5 (predicted)

The pyridine and triazole moieties enhance solubility in polar solvents, while the bromine atom contributes to electrophilic reactivity.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves a multi-step sequence optimized for yield and purity:

Huisgen Cycloaddition

The triazole ring is formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." An alkyne derivative reacts with an azide-functionalized pyridine precursor to yield the 1,2,3-triazole core .

Bromination

Electrophilic aromatic bromination introduces the bromine atom at the ortho position of the benzamide using N-bromosuccinimide (NBS) or molecular bromine under acidic conditions .

Coupling Reactions

The triazole-pyridine subunit is coupled to the brominated benzamide using carbodiimide-mediated amide bond formation (e.g., EDCI or DCC) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Triazole FormationCuSO₄, sodium ascorbate, H₂O/EtOH75–85
BrominationNBS, CHCl₃, 0°C to RT60–70
Amide CouplingEDCI, DMAP, DCM, RT80–90

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency and safety during bromination and coupling steps. Automated purification systems, such as preparative HPLC, ensure >98% purity for pharmaceutical applications .

AssayTarget/EffectIC₅₀/MIC
Kinase InhibitionJNK1/2/385–108 nM
AntimicrobialS. aureus12.5 µg/mL
CytotoxicityHeLa cells15 µM

Comparative Analysis with Structural Analogues

Analogues and Derivatives

  • 2-Bromo-N-(3-pyridinyl)benzamide (CID 603207): Lacks the triazole ring, reducing kinase inhibition potency (JNK IC₅₀: >1 µM) .

  • 4-Bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: The imidazopyridine group enhances metabolic stability but lowers solubility .

Unique Advantages

The triazole-pyridine-benzamide hybrid offers:

  • Dual functionality for simultaneous target engagement and solubility.

  • Synthetic modularity for derivatization at the triazole C4 or benzamide bromine positions .

Recent Advances and Applications

Material Science

The compound’s conjugated π-system enables applications in organic semiconductors. Thin-film transistors incorporating the molecule exhibit hole mobility of 0.12 cm²/V·s, comparable to rubrene derivatives .

Drug Delivery Systems

Nanoformulations using PEGylated liposomes improve bioavailability by 40% in murine models, addressing the compound’s limited aqueous solubility .

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